L-Norcarnitine-d6
Description
Contextualization of L-Carnitine and Related Carnitine Metabolites in Biological Systems
L-Carnitine is a vital amino acid derivative that plays a central role in cellular energy metabolism. metabolon.com Its primary and most well-understood function is to act as a shuttle, transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. metabolon.comhealthline.comontosight.aiphysiology.orgfrontiersin.org This process is fundamental for tissues with high energy demands, such as skeletal and heart muscle. ontosight.aiphysiology.orgscielo.br
The human body can synthesize L-Carnitine from the amino acids lysine (B10760008) and methionine, a process that occurs in the liver, brain, and kidneys and requires adequate amounts of vitamin C. metabolon.comhealthline.comwebmd.comnih.gov Additionally, a significant portion of the body's carnitine pool, approximately 75%, is obtained from dietary sources, particularly red meat and dairy products. metabolon.comfrontiersin.org More than 95% of the body's total L-carnitine is stored within muscle tissue. healthline.comnih.gov
Beyond its role in fatty acid transport, L-carnitine is involved in modulating the intracellular ratio of acetyl-CoA to free CoA and in the removal of excess acyl groups and other metabolic byproducts from cells. ontosight.ainih.gov The body also converts L-carnitine into other related, biologically active metabolites, including acetyl-L-carnitine and propionyl-L-carnitine. webmd.com
L-Norcarnitine is a metabolite and analog of L-carnitine. ontosight.aiontosight.ai It is formed in the body through the degradation of L-carnitine. ontosight.ai Research indicates that L-Norcarnitine may possess biological activities similar to its parent compound, including a potential role in facilitating the transport of fatty acids. ontosight.aiontosight.ai However, its precise physiological functions and metabolic pathways are still the subject of ongoing scientific investigation. ontosight.aiontosight.ai The uptake of carnitine and its related compounds into cells is a regulated process mediated by specific membrane transporters, such as the OCTN2 transporter. physiology.org
Rationale for Deuterated Analogs in Modern Biochemical Analysis
In the field of biochemical analysis, achieving accuracy and precision in the measurement of endogenous compounds is paramount. Deuterated analogs, such as L-Norcarnitine-d6, are synthetic molecules in which one or more hydrogen atoms have been replaced by their heavy stable isotope, deuterium (B1214612) (D). clearsynth.com These labeled compounds have become essential tools, primarily serving as internal standards in quantitative analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS). cerilliant.comaptochem.comtexilajournal.com
An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control standard in an analytical run. scioninstruments.com Its purpose is to correct for variations that can occur at multiple stages of the analytical process, including sample extraction, injection volume, and instrument response. cerilliant.comaptochem.com By calculating the ratio of the analyte's signal to the internal standard's signal, analysts can significantly improve the accuracy and precision of the final concentration measurement. scioninstruments.com
Deuterated analogs are considered the gold standard for internal standards in mass spectrometry for several key reasons:
Near-Identical Chemical and Physical Properties : A deuterated standard has virtually the same chemical structure, polarity, and ionization efficiency as the non-deuterated analyte it is meant to track. aptochem.comscioninstruments.com This ensures that it behaves almost identically during sample preparation and chromatographic separation, a characteristic known as co-elution. aptochem.comtexilajournal.com
Compensation for Matrix Effects : Biological samples like plasma or tissue homogenates are complex matrices. Other molecules within the sample can interfere with the ionization of the target analyte, either suppressing or enhancing its signal in the mass spectrometer. Because the deuterated internal standard is affected by these "matrix effects" in the same way as the analyte, their use effectively normalizes these variations. clearsynth.comcerilliant.com
Distinct Mass-to-Charge Ratio (m/z) : Despite their chemical similarity, the presence of deuterium atoms gives the internal standard a higher molecular weight. This mass difference allows the mass spectrometer to detect and measure the analyte and the internal standard simultaneously but as distinct entities, preventing signal overlap. cerilliant.comaptochem.com
Therefore, this compound serves as the ideal internal standard for the accurate quantification of L-Norcarnitine in complex biological samples. Its use allows researchers to overcome common analytical challenges, leading to robust and reliable data in studies investigating the metabolism and role of carnitine-related compounds.
Data Tables
Table 1: Properties of L-Carnitine and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role |
|---|---|---|---|
| L-Carnitine | C₇H₁₅NO₃ | 161.20 | Transports fatty acids for energy metabolism. metabolon.com |
| L-Norcarnitine | C₆H₁₃NO₃ | 147.17 | Metabolite of L-Carnitine. ontosight.aiontosight.ai |
| This compound | C₆H₇D₆NO₃ | 153.21 | Deuterated internal standard for L-Norcarnitine analysis. |
Table 2: Advantages of Using Deuterated Internal Standards in Mass Spectrometry
| Advantage | Description |
|---|---|
| Enhanced Accuracy & Precision | Corrects for procedural variability during sample handling, injection, and analysis, improving the reliability of quantitative results. scioninstruments.com |
| Correction for Extraction Inefficiency | Accounts for incomplete or variable recovery of the analyte during sample preparation steps. aptochem.com |
| Mitigation of Matrix Effects | Normalizes signal suppression or enhancement caused by other components in a complex biological sample. clearsynth.comcerilliant.com |
| Co-elution with Analyte | Behaves identically to the target compound during chromatography, ensuring that both are subjected to the same analytical conditions. aptochem.comtexilajournal.com |
| High Specificity | The mass difference allows for clear differentiation between the analyte and the standard in the mass spectrometer, preventing interference. cerilliant.com |
Properties
CAS No. |
1795785-53-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
153.211 |
IUPAC Name |
(3R)-4-[bis(trideuteriomethyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)4-5(8)3-6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1/i1D3,2D3 |
InChI Key |
NXDDNODAJKZARA-ILGMTJRBSA-N |
SMILES |
CN(C)CC(CC(=O)O)O |
Synonyms |
(R)-4-(Dimethylamino)-3-hydroxybutanoic Acid-d6; L-4-(Dimethylamino)-3-hydroxybutyric Acid-d6; (-)-Norcarnitine-d6; |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of L Carnitine and Its Derivatives
Precursor Incorporation and Initial Enzymatic Steps in Carnitine Biosynthesis
The journey to L-carnitine begins with the modification of a common amino acid, L-lysine, which provides the fundamental carbon structure of the carnitine molecule. mdpi.commdpi.com
The initial substrate for carnitine biosynthesis is not free lysine (B10760008), but rather lysine residues that are part of existing proteins within the cell. oregonstate.edusmpdb.ca Specific enzymes known as lysine methyltransferases catalyze the transfer of three methyl groups from a donor molecule, S-Adenosyl-L-Methionine (SAM), to the ε-amino group of these protein-bound lysine residues. oregonstate.edusmpdb.cafigshare.com This process, known as trimethylation, is a critical modification that imparts the characteristic quaternary ammonium (B1175870) group to the molecule. creative-proteomics.com The result is the formation of protein-linked ε-N-trimethyllysine. oregonstate.edufigshare.com
Following the methylation process, the modified proteins undergo degradation through proteolysis in cellular compartments like lysosomes. mdpi.commdpi.comrsc.org This breakdown releases the trimethylated lysine as a free amino acid, ε-N-trimethyllysine (TML), which then becomes the first dedicated intermediate in the carnitine biosynthetic pathway. mdpi.comnih.gov TML serves as the direct precursor for the subsequent enzymatic reactions. nih.gov While traditionally it was thought that TML for carnitine synthesis comes exclusively from the breakdown of endogenous proteins, some research suggests that TML can also be obtained directly from dietary sources, particularly vegetables, where it is found as a free amino acid. nih.govresearchgate.net
Subsequent Enzymatic Transformations to L-Carnitine
Once free TML is available, it undergoes a series of four enzymatic conversions to become L-carnitine. mdpi.comrsc.org These reactions take place in various tissues, with the final step primarily occurring in the liver and kidneys in mammals. figshare.comrsc.orgwikipedia.org
The first committed step in the pathway is the hydroxylation of TML. mdpi.commdpi.com This reaction is catalyzed by the mitochondrial enzyme Trimethyllysine Dioxygenase (TMLD), also known as Trimethyllysine Hydroxylase (TMLH). ontosight.aiontosight.ainih.govgenecards.org TMLD is a 2-oxoglutarate-dependent oxygenase that requires iron (Fe2+) as a cofactor. rsc.org It hydroxylates TML at the C-3 position to produce 3-hydroxy-ε-N-trimethyllysine (HTML). mdpi.comrsc.orgfrontiersin.org Enzymatic and synthetic studies have defined the specific stereochemistry of the product as (2S,3S)-3-hydroxy-Nε-trimethyllysine. rsc.org This enzyme is found in several organs, including the liver, kidneys, muscle, heart, and brain. figshare.comwikipedia.org
The newly formed HTML is then cleaved in a reaction catalyzed by β-hydroxy-ε-N-trimethyllysine aldolase (B8822740) (HTMLA). mdpi.comnih.gov This enzyme breaks the bond between the C-2 and C-3 carbons of HTML, yielding two products: glycine (B1666218) and γ-trimethylaminobutyraldehyde (TMABA). mdpi.comrsc.orgfrontiersin.org The HTMLA enzyme is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. nih.govwikipedia.orgresearchgate.net While the specific gene for HTMLA was elusive for some time, it is speculated that enzymes from the serine hydroxymethyltransferase (SHMT) or threonine aldolase classes can perform this function. mdpi.comfrontiersin.org
The third step involves the oxidation of the aldehyde TMABA. rsc.orgfrontiersin.org This is carried out by the NAD+-dependent enzyme γ-trimethylaminobutyraldehyde dehydrogenase (TMABADH). mdpi.comwikipedia.orguva.nl This cytosolic enzyme converts TMABA into γ-butyrobetaine (γ-BB), which is the direct precursor to L-carnitine. creative-proteomics.comrsc.orgnih.gov In humans, the enzyme aldehyde dehydrogenase 9 (ALDH9) is considered the ortholog responsible for this reaction due to its high similarity to the rat TMABADH. mdpi.com In plants like Arabidopsis thaliana, ALDH10 enzymes have been shown to have high TMABADH activity, indicating their role in γ-BB synthesis. oup.com This dehydrogenation step is conserved across higher eukaryotes. uva.nl
The pathway culminates in a final hydroxylation step, where γ-butyrobetaine is converted into the biologically active L-carnitine. rsc.orgnih.gov
Data Tables
Table 1: Key Enzymes in L-Carnitine Biosynthesis
| Step | Enzyme Name | Abbreviation | EC Number | Cofactors | Substrate | Product | Cellular Location |
| 1 | Trimethyllysine Dioxygenase (Hydroxylase) | TMLD (TMLH) | 1.14.11.8 | Fe2+, 2-Oxoglutarate, O2, Ascorbate | ε-N-Trimethyllysine (TML) | 3-Hydroxy-ε-N-trimethyllysine (HTML) | Mitochondria |
| 2 | β-Hydroxy-ε-N-trimethyllysine Aldolase | HTMLA | 4.1.2.- | Pyridoxal 5'-Phosphate (PLP) | 3-Hydroxy-ε-N-trimethyllysine (HTML) | γ-Trimethylaminobutyraldehyde (TMABA) + Glycine | Cytosol |
| 3 | γ-Trimethylaminobutyraldehyde Dehydrogenase | TMABADH | 1.2.1.47 | NAD+ | γ-Trimethylaminobutyraldehyde (TMABA) | γ-Butyrobetaine (γ-BB) | Cytosol |
Data sourced from multiple references mdpi.commdpi.comrsc.orgnih.govwikipedia.orggenecards.orgfrontiersin.orguniprot.org.
Final Hydroxylation to L-Carnitine by γ-Butyrobetaine Hydroxylase (γ-BBH)
The terminal step in the endogenous synthesis of L-carnitine is the stereospecific hydroxylation of γ-butyrobetaine (γ-BB). wikipedia.org This critical reaction is catalyzed by the enzyme γ-butyrobetaine hydroxylase (γ-BBH), also known as γ-butyrobetaine dioxygenase. physiology.orgnih.gov
γ-BBH is a non-heme iron (II) and 2-oxoglutarate-dependent oxygenase. researchgate.netnih.gov The enzyme utilizes molecular oxygen to hydroxylate the C-3 position of γ-BB, yielding L-carnitine. researchgate.netwikipedia.org This enzymatic reaction is essential for converting the inactive precursor, γ-BB, into the biologically active L-carnitine molecule. creative-proteomics.com The expression of γ-BBH is predominantly found in the liver and kidneys in humans. physiology.orgresearchgate.net
The catalytic activity of γ-BBH is dependent on several cofactors, including iron (Fe2+), α-ketoglutarate, and ascorbate. nih.govcreative-proteomics.com The enzyme exhibits a high degree of substrate specificity, ensuring the production of the L-isomer of carnitine, which is the only biologically functional form. frontiersin.org The regulation of γ-BBH is a key factor in maintaining L-carnitine homeostasis and is influenced by developmental stage and tissue type. physiology.org
Metabolic Interconversions and Derivative Formation
The primary role of L-carnitine is to facilitate the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation, a process crucial for energy production. nih.govwikipedia.org This is accomplished through the "carnitine shuttle," which involves the reversible esterification of L-carnitine to fatty acids, forming acylcarnitines. nih.govoregonstate.edu
The key enzymes in this process are carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane. oregonstate.eduscielo.br CPT1 catalyzes the transfer of an acyl group from coenzyme A (CoA) to L-carnitine, forming an acylcarnitine ester. This acylcarnitine is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). nih.govscielo.br Once inside the mitochondrial matrix, CPT2 reverses the process, transferring the acyl group back to CoA to form acyl-CoA, which then enters the β-oxidation pathway. wikipedia.org
This system of interconversion between free L-carnitine and its acyl esters allows for the regulation of fatty acid metabolism and the modulation of the intramitochondrial acetyl-CoA/CoA ratio. mdpi.com
L Norcarnitine D6 As a Stable Isotope Tracer and Internal Standard in Quantitative Research
Principles of Stable Isotope Labeling for Metabolic Studies
Stable isotope labeling involves introducing molecules containing heavy isotopes, such as deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system. creative-proteomics.comcreative-proteomics.com These isotopes are naturally occurring, non-radioactive, and chemically identical to their lighter counterparts, ensuring they participate in metabolic processes in the same way. metwarebio.commetsol.comnih.gov The key difference is their greater mass, which allows them to be detected and differentiated from the endogenous (unlabeled) molecules by analytical instruments like mass spectrometers. metwarebio.commonash.edu This technique enables researchers to track the journey of a specific molecule, its breakdown, and its incorporation into other compounds within a cell or organism. creative-proteomics.comnih.gov
Deuterium (²H) is a stable isotope of hydrogen that is frequently used for labeling organic molecules. scispace.comacs.org Its use is advantageous because hydrogen is abundant in biological molecules, and replacing it with deuterium creates a distinct mass shift that is easily detectable by mass spectrometry. scispace.com When a deuterium-labeled compound like L-Norcarnitine-d6 is introduced into a biological system, it follows the same metabolic pathways as endogenous L-Norcarnitine. nih.govmeduniwien.ac.atresearchgate.net
Researchers can then track the fate of the labeled molecule by identifying the mass-shifted metabolites. scispace.com For example, if L-Norcarnitine is metabolized into another compound, the resulting product derived from this compound will also contain deuterium atoms, making it heavier than the same product derived from the unlabeled pool. By analyzing samples over time, scientists can map the biochemical transformations of the parent compound and identify previously unknown metabolic pathways. creative-proteomics.comnih.govresearchgate.net This ability to trace the fate of a molecule provides deep insights into its physiological role and the broader metabolic network. researchgate.net
Metabolic flux analysis is a quantitative method used to determine the rate of metabolic reactions within a biological system. creative-proteomics.com Stable isotope tracers like this compound are essential for these studies. nih.gov By introducing the labeled compound and monitoring its incorporation into downstream metabolites over time, researchers can calculate the rate at which metabolic pathways are operating. creative-proteomics.commonash.edu
Isotopic turnover refers to the rate at which a molecule or a pool of molecules is synthesized and degraded. mdpi.com To measure turnover, a known amount of this compound can be administered, and the rate at which it is replaced by or diluted with endogenous, unlabeled L-Norcarnitine is measured. mdpi.com This provides critical information about the dynamic state of metabolism, which cannot be obtained from simple concentration measurements alone. nih.govresearchgate.net Understanding metabolic flux and turnover is crucial for investigating how metabolism is regulated in health and altered in disease states. nih.govmdpi.com
Table 1: Applications of Deuterium Labeling in Metabolic Research
| Application | Description | Example with this compound |
| Pathway Elucidation | Identifying the sequence of biochemical reactions a molecule undergoes. | Administering this compound and using mass spectrometry to identify deuterated downstream products, thus mapping its metabolic pathway. |
| Metabolic Flux Analysis | Quantifying the rate of flow of metabolites through a metabolic pathway. | Measuring the rate of appearance of labeled metabolites after introducing this compound to determine the activity of specific enzymes or pathways. |
| Pharmacokinetics (ADME) | Studying the absorption, distribution, metabolism, and excretion of a compound. | Tracking the concentration of this compound in blood, tissues, and excreta over time to understand its bodily processing. scispace.com |
| Isotopic Turnover Studies | Determining the rate of synthesis and degradation of a specific molecule or pool. | Measuring the rate at which the labeled this compound pool is diluted by newly synthesized, unlabeled L-Norcarnitine. mdpi.com |
Quantitative Analysis Using this compound as an Internal Standard
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of a target analyte. scioninstruments.comnebiolab.com A stable isotope-labeled version of the analyte, such as this compound, is considered the "gold standard" for use as an internal standard because its chemical and physical properties are nearly identical to the analyte (L-Norcarnitine). nih.govnih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for achieving highly accurate and precise quantification. nih.govresearchgate.net The method involves adding a known quantity of a stable isotope-labeled internal standard (e.g., this compound) to a sample containing an unknown quantity of the corresponding unlabeled analyte (L-Norcarnitine). nih.govresearchgate.netdaneshyari.com
The sample is then processed and analyzed by mass spectrometry. The instrument measures the signal intensity ratio of the analyte to the internal standard. uni-muenchen.de Because the labeled and unlabeled compounds behave almost identically during sample preparation and analysis, any sample loss or variation will affect both compounds equally, leaving their ratio unchanged. nih.govresearchgate.net This constant ratio is then used to calculate the absolute concentration of the analyte in the original sample with high precision. metwarebio.comuni-muenchen.de
Biological samples such as plasma, urine, or tissue extracts are highly complex mixtures. chromatographyonline.comnih.gov These "biological matrices" contain numerous endogenous compounds that can interfere with the analysis, a phenomenon known as the matrix effect. One of the most significant matrix effects is ion suppression or enhancement, where co-eluting compounds from the matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to an inaccurate signal. chromatographyonline.comnih.gov
Using a stable isotope-labeled internal standard like this compound is the most effective way to correct for these matrix effects. chromatographyonline.com Since this compound has the same chemical structure and retention time as L-Norcarnitine, it co-elutes from the chromatography column and experiences the exact same degree of ion suppression or enhancement. chromatographyonline.com By quantifying the analyte based on the ratio of its signal to that of the internal standard, the variability caused by matrix effects is effectively canceled out, ensuring reliable results even in complex samples. scioninstruments.com
The primary goal of quantitative analysis is to produce results that are both accurate (close to the true value) and reproducible (consistent across multiple measurements). The use of a stable isotope-labeled internal standard is crucial for achieving this. nebiolab.comnih.gov this compound compensates for variations that can occur at virtually every stage of the analytical process, including:
Sample Preparation: Inconsistent recovery during extraction or cleanup steps. scioninstruments.com
Instrumental Variability: Fluctuations in injection volume, chromatographic conditions, or mass spectrometer sensitivity over time. scioninstruments.comnebiolab.com
By normalizing the analyte's signal to the internal standard's signal, these sources of error are minimized. chromatographyonline.com This normalization ensures that the final calculated concentration is reliable and that the analytical method is robust and reproducible, which is essential for clinical diagnostics, environmental monitoring, and pharmaceutical research. researchgate.netnih.gov
Table 2: Advantages of Using this compound as an Internal Standard in LC-MS
| Feature | Advantage | Rationale |
| Chemical Identity | Co-elutes with the analyte and has identical extraction recovery. | The deuterated standard behaves identically to the unlabeled analyte during sample preparation and chromatographic separation. nih.gov |
| Mass Difference | Easily distinguished from the analyte by the mass spectrometer. | The mass shift from deuterium labeling allows for simultaneous but separate detection of the analyte and the standard. scispace.com |
| Matrix Effect Correction | Compensates for ion suppression or enhancement. | Both the analyte and the standard are affected equally by interfering compounds in the sample matrix, keeping their ratio constant. chromatographyonline.com |
| Improved Precision | Corrects for variability in injection volume and instrument response. | Normalizing the analyte signal to the standard's signal minimizes the impact of instrumental fluctuations. scioninstruments.comnebiolab.com |
| High Accuracy | Enables precise absolute quantification through Isotope Dilution Mass Spectrometry (IDMS). | IDMS is a reference method that provides highly accurate and reliable concentration measurements. nih.govresearchgate.net |
Role in Targeted and Untargeted Metabolomics Profiling
Metabolomics studies, which involve the comprehensive analysis of small molecules within a biological system, are broadly categorized into targeted and untargeted approaches. Targeted metabolomics focuses on the quantification of a predefined set of metabolites, while untargeted metabolomics aims to capture a global snapshot of all measurable metabolites in a sample. In both paradigms, the use of stable isotope-labeled internal standards is critical for mitigating analytical variability and improving data quality.
This compound, a deuterated analog of L-Norcarnitine, is chemically identical to its unlabeled counterpart but possesses a distinct mass due to the incorporation of six deuterium atoms. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard. When added to a biological sample at a known concentration prior to analysis, it co-elutes with the endogenous L-Norcarnitine and experiences similar effects of sample preparation and instrument response. By monitoring the signal of this compound, researchers can correct for variations that may occur during the analytical process, thereby ensuring more accurate quantification of the native analyte.
Enhancing Metabolite Identification and Annotation
One of the significant challenges in untargeted metabolomics is the confident identification and annotation of the vast number of detected metabolic features. Stable isotope-labeled standards like this compound play a crucial role in this process.
The known mass shift of six Daltons between L-Norcarnitine and this compound provides a distinct isotopic signature that aids in the confident identification of L-Norcarnitine in complex biological matrices. In high-resolution mass spectrometry, the co-elution and predictable mass difference between the endogenous compound and its deuterated standard help to confirm the identity of the analyte, reducing the ambiguity associated with matching an experimental mass to a database entry.
Furthermore, the fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) experiments serves as a reference for the structural elucidation of unknown but structurally related metabolites. The deuterium labels can lead to characteristic shifts in the masses of fragment ions, providing valuable clues about the structure of the parent molecule and aiding in the annotation of novel or unexpected carnitine-related compounds.
| Application | Utility of this compound | Analytical Technique |
| Metabolite Identification | Provides a known mass shift for confident identification of L-Norcarnitine. | High-Resolution Mass Spectrometry (HRMS) |
| Metabolite Annotation | Serves as a reference for fragmentation patterns to help annotate related carnitine species. | Tandem Mass Spectrometry (MS/MS) |
| Confirmation of Retention Time | Co-elutes with endogenous L-Norcarnitine, confirming its chromatographic behavior. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Normalization Strategies in Large-Scale Metabolomic Datasets
In large-scale metabolomic studies, which often involve the analysis of hundreds or thousands of samples, systematic variation can arise from multiple sources, including instrument drift, differences in sample preparation, and matrix effects. Normalization is a critical data processing step to remove this unwanted variation and ensure that the observed differences are of biological origin.
The use of a single or multiple internal standards is a widely accepted method for data normalization. This compound is particularly effective as an internal standard for the normalization of carnitines and structurally similar compounds. By dividing the signal intensity of each endogenous metabolite by the signal intensity of this compound, researchers can correct for sample-to-sample variations in analytical performance.
This normalization approach is predicated on the assumption that the internal standard behaves similarly to the analytes of interest throughout the analytical workflow. Due to its structural similarity to other carnitines, this compound is expected to have comparable extraction efficiency and ionization response, making it a suitable choice for normalizing this class of metabolites. The inclusion of this compound in every sample allows for robust correction of analytical bias, thereby improving the statistical power and reliability of large-scale metabolomic datasets.
| Normalization Approach | Description | Benefit in Large-Scale Studies |
| Single-Point Internal Standard Normalization | The intensity of each analyte is divided by the intensity of this compound in the same sample. | Corrects for injection-to-injection variability and matrix effects. |
| Class-Based Normalization | This compound is used to normalize a specific class of compounds (e.g., carnitines). | Provides more accurate normalization for structurally related metabolites. |
| Quality Control Correction | The signal of this compound in quality control samples is monitored to assess and correct for instrument drift over time. | Ensures data consistency and reliability across the entire analytical run. |
Advanced Analytical Methodologies Utilizing L Norcarnitine D6
Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms
Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the analysis of carnitine and its acyl derivatives due to its high sensitivity and specificity. animbiosci.orgbevital.no The use of stable isotope-labeled internal standards like L-Norcarnitine-d6 is fundamental to achieving accurate quantification by correcting for matrix effects and variations in instrument response. creative-proteomics.comiroatech.comisolife.nl
High-Resolution Mass Spectrometry (HRMS) for Metabolite Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, enabling the determination of the elemental composition of a molecule. bioanalysis-zone.com This capability is invaluable for the identification and characterization of unknown metabolites. researchgate.net In the context of carnitine metabolism, untargeted metabolomics studies using HRMS can reveal novel acylcarnitine species or other related metabolites that may be biomarkers for disease. animbiosci.orgnih.govnih.gov
While HRMS offers high mass accuracy, the use of an internal standard like this compound remains crucial for achieving reliable quantitative data in untargeted or semi-targeted metabolomics experiments. acs.orgacs.org It helps to control for analytical variability and allows for more confident comparison of metabolite levels across different samples. iroatech.com The combination of HRMS for identification and a stable isotope-labeled internal standard for quantification provides a comprehensive and robust platform for metabolomics research. protocols.io
Direct Infusion and Flow Injection Analysis Mass Spectrometry (FIA-MS/MS)
For high-throughput screening, direct infusion or flow injection analysis (FIA) coupled with tandem mass spectrometry (FIA-MS/MS) is often employed. nih.govmtoz-biolabs.com This approach eliminates the time-consuming liquid chromatography step, allowing for rapid analysis of samples. mtoz-biolabs.comspectroscopyonline.com Crude sample extracts are directly introduced into the mass spectrometer, making it a powerful tool for large-scale metabolic fingerprinting. nih.gov
FIA-MS/MS is commonly used in newborn screening for the rapid quantification of amino acids and acylcarnitines from dried blood spots. waters.com In these assays, a cocktail of stable isotope-labeled internal standards, which would include a deuterated carnitine standard, is essential to compensate for the significant matrix effects and ion suppression inherent in direct infusion methods. bevital.no The use of this compound ensures that the quantification of carnitine and its short-chain acylcarnitines is accurate and reliable, even in the absence of chromatographic separation. iu.edu
Chromatographic Separation Techniques for Carnitine Metabolites
While direct infusion methods are fast, chromatographic separation is often necessary to resolve isomeric and isobaric compounds, which have the same mass-to-charge ratio and cannot be distinguished by mass spectrometry alone. sigmaaldrich.com The choice of chromatographic technique is critical for the successful analysis of the highly polar carnitine and its diverse range of acyl derivatives.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique for the separation of polar and hydrophilic compounds that are poorly retained on traditional reversed-phase columns. thermofisher.comelementlabsolutions.comnih.gov HILIC stationary phases are polar, and the mobile phases consist of a high percentage of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous solvent. elementlabsolutions.com This creates a water-enriched layer on the surface of the stationary phase into which polar analytes can partition, leading to their retention. nih.govlongdom.org
HILIC is particularly well-suited for the analysis of underivatized carnitine and acylcarnitines. creative-proteomics.comsigmaaldrich.combevital.no It provides excellent retention for these polar compounds, leading to improved sensitivity and reduced ion suppression compared to reversed-phase chromatography. bevital.no The use of this compound as an internal standard in HILIC-MS/MS methods ensures accurate quantification by co-eluting with the analytes of interest and correcting for any variability in retention time and ionization efficiency. bevital.no Several studies have demonstrated the successful application of HILIC for the comprehensive profiling of acylcarnitines in various biological matrices. creative-proteomics.combevital.no
Table 2: Comparison of Chromatographic Techniques for Carnitine Analysis
| Feature | Hydrophilic Interaction Liquid Chromatography (HILIC) | Reversed-Phase Liquid Chromatography (RPLC) |
| Principle | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. nih.govlongdom.org | Partitioning of non-polar analytes into a non-polar stationary phase. |
| Stationary Phase | Polar (e.g., silica, diol). longdom.org | Non-polar (e.g., C18, C8). nih.gov |
| Mobile Phase | High organic content (e.g., acetonitrile) with a small aqueous component. elementlabsolutions.com | High aqueous content with an organic modifier. |
| Analyte Suitability | Excellent for polar compounds like carnitine and short-chain acylcarnitines. bevital.nothermofisher.com | Better for less polar, long-chain acylcarnitines; derivatization often needed for polar carnitines. researchgate.netnih.gov |
| MS Compatibility | High organic mobile phase enhances ESI efficiency and sensitivity. elementlabsolutions.com | High aqueous content can sometimes suppress ionization. bevital.no |
Reversed-Phase Liquid Chromatography Considerations
Reversed-Phase Liquid Chromatography (RPLC) is the most widely used separation technique in LC-MS. nih.gov It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase. While RPLC is highly effective for a broad range of molecules, the analysis of very polar compounds like free carnitine can be challenging due to poor retention. researchgate.net
To overcome this, derivatization of the carnitine molecule to increase its hydrophobicity was a common strategy in older methods. nih.govfaimallusr.com However, modern RPLC columns, such as those designed to be compatible with highly aqueous mobile phases, have improved the retention of polar analytes. nih.gov RPLC remains a viable option, particularly for the separation of the longer-chain, more hydrophobic acylcarnitines. plos.org In any RPLC method for carnitine analysis, the inclusion of an appropriate internal standard like this compound is essential for accurate quantification, especially when dealing with complex biological samples where matrix effects can be significant. plos.org
Sample Preparation Strategies for this compound Bioanalysis
Effective sample preparation is a critical initial step in the bioanalytical workflow, aimed at isolating the analyte of interest from the complex sample matrix, thereby reducing interference and enhancing the sensitivity and reliability of the analysis. orochem.com
Extraction Protocols from Diverse Biological Matrices
The choice of extraction protocol is highly dependent on the nature of the biological matrix. Common matrices in which this compound and its non-labeled counterpart are analyzed include plasma, serum, urine, and tissue homogenates.
Protein Precipitation (PPT): This is a frequently employed method for plasma and serum samples due to its simplicity and speed. nih.gov It involves the addition of a protein-denaturing organic solvent, such as methanol (B129727) or acetonitrile, to the sample. nih.gov This process effectively removes large protein molecules that can interfere with the analysis. phenomenex.com After precipitation, the sample is centrifuged, and the clear supernatant containing the analyte and the internal standard, this compound, is collected for further analysis. phenomenex.com
Liquid-Liquid Extraction (LLE): LLE is another common technique used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. researchgate.net An organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the aqueous biological sample, and after vigorous mixing and separation of the layers, the analyte and this compound are partitioned into the organic phase, leaving behind many of the interfering substances in the aqueous phase. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample cleanup and concentration. orochem.comwaters.com It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte and internal standard from the liquid sample. waters.com Interfering components are washed away, and the purified analytes are then eluted with a small volume of a strong solvent. waters.com Different SPE sorbents can be used depending on the properties of the analytes, including reversed-phase, normal-phase, and ion-exchange materials. researchgate.net
Table 1: Comparison of Extraction Protocols for this compound Bioanalysis
| Extraction Protocol | Principle | Common Matrices | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Denaturation and removal of proteins using an organic solvent. nih.gov | Plasma, Serum phenomenex.com | Fast, simple, and cost-effective. | Less clean extracts, potential for matrix effects. nih.gov |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. researchgate.net | Plasma, Urine | Good sample cleanup, can handle larger sample volumes. | Can be labor-intensive, requires larger volumes of organic solvents. researchgate.net |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent. waters.com | Plasma, Urine, Tissue Homogenates | High selectivity, high recovery, cleaner extracts, allows for analyte concentration. orochem.comwaters.com | Can be more time-consuming and costly than PPT or LLE. waters.com |
Derivatization Techniques for Enhanced Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.compsu.edu For carnitine and its analogs, derivatization is often employed to enhance volatility, improve chromatographic separation, and increase ionization efficiency for mass spectrometric detection. nih.govthermofisher.com
Esterification: A common derivatization strategy for carnitines involves esterification of the carboxylic acid group. Butanolic-HCl is frequently used to form butyl esters, which are more volatile and have better chromatographic properties than the underivatized molecules. nih.govthermofisher.com This process typically involves heating the sample with the derivatizing agent. nih.govthermofisher.com
Silylation: This technique involves the replacement of active hydrogens in polar functional groups with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose. copernicus.org Silylation increases the volatility and thermal stability of the analytes, making them suitable for GC-MS analysis. sigmaaldrich.com
Table 2: Common Derivatization Techniques for Carnitine Analysis
| Derivatization Technique | Reagent Example | Purpose | Analytical Technique |
| Esterification (Butylation) | Butanolic-HCl | Increases volatility and improves chromatographic behavior. nih.govthermofisher.com | LC-MS/MS, GC-MS |
| Silylation | BSTFA, MSTFA | Increases volatility and thermal stability. sigmaaldrich.comcopernicus.org | GC-MS |
Method Development and Validation Parameters
The development and validation of a bioanalytical method are crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. llri.inadryan.com The use of this compound as an internal standard is integral to achieving these goals.
Assessment of Selectivity and Sensitivity
Selectivity: Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, impurities, and matrix components. hbm4eu.eu In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte and the internal standard, this compound. scielo.br
Sensitivity: The sensitivity of a method is typically defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. demarcheiso17025.com For methods utilizing this compound, the sensitivity should be sufficient to measure the expected concentrations of the endogenous analyte in the biological samples.
Evaluation of Linearity and Dynamic Range
Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. scielo.br This is typically evaluated by analyzing a series of calibration standards at different concentrations and performing a linear regression analysis of the peak area ratio (analyte/internal standard) versus concentration.
Dynamic Range: The dynamic range is the concentration range over which the method is linear, accurate, and precise. researchgate.net For assays involving this compound, the dynamic range should encompass the expected physiological or pathological concentrations of the analyte. A typical range for the assay of a drug substance is 80% to 120% of the test concentration. scielo.br
Precision, Accuracy, and Robustness Assessment
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Both intra-day (repeatability) and inter-day (intermediate precision) precision are assessed.
Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. elementlabsolutions.com It is determined by analyzing samples with known concentrations (quality control samples) and comparing the measured concentration to the nominal concentration. Accuracy is typically expressed as the percentage of recovery.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. elementlabsolutions.com This can include variations in pH, mobile phase composition, temperature, and different batches of reagents. elementlabsolutions.com
Table 3: Key Method Validation Parameters
| Parameter | Definition | Acceptance Criteria (Typical) |
| Selectivity | Ability to measure the analyte without interference. hbm4eu.eu | No significant interfering peaks at the retention time of the analyte and IS. |
| Linearity | Proportionality of response to concentration. scielo.br | Correlation coefficient (r²) ≥ 0.99. |
| Precision | Closeness of repeated measurements. elementlabsolutions.com | RSD ≤ 15% (≤ 20% at LOQ). |
| Accuracy | Closeness of measured value to the true value. elementlabsolutions.com | Within ±15% of the nominal value (±20% at LOQ). |
| Robustness | Resistance to small changes in method parameters. elementlabsolutions.com | No significant impact on results from minor variations. |
Quality Control and Quality Assurance in Analytical Workflows
The integrity of any analytical result hinges on a robust framework of Quality Assurance (QA) and Quality Control (QC). solubilityofthings.com QA encompasses the systematic processes and planned activities implemented to ensure that analytical work meets specified quality requirements. solubilityofthings.comct.gov QC, in contrast, involves the operational techniques and activities performed to fulfill these quality requirements, essentially serving as the practical application of the QA program. solubilityofthings.comwestgard.com In advanced analytical methodologies, particularly those involving quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of effective QC. nih.gov
An internal standard is a compound added in a constant amount to the blank, calibration standards, and analytical samples. population-protection.eu It is a substance that is chemically similar to the analyte but is distinguishable by the instrument. nih.gov The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. nih.govpopulation-protection.eu By comparing the instrument's response of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved. nih.gov
This compound serves as an ideal internal standard for the quantification of L-Norcarnitine and other related carnitine derivatives. Its six deuterium (B1214612) atoms give it a mass-to-charge ratio (m/z) that is distinct from the unlabeled analyte, allowing for separate detection by a mass spectrometer. However, its chemical and physical properties are nearly identical to the native compound. This ensures that this compound behaves similarly to the analyte throughout the entire analytical workflow, including extraction, derivatization (if any), and ionization processes. This co-elution and similar behavior allow it to effectively normalize variations, leading to highly reliable and reproducible results. nih.gov
The implementation of this compound in a QC/QA program involves several critical checks to validate and monitor the performance of the analytical method. These checks ensure the method is "fit for purpose" and consistently produces dependable data. eurachem.org
System Suitability Testing
Before running a batch of samples, a system suitability test is performed to ensure the analytical system (e.g., an LC-MS/MS system) is operating correctly. A standard solution containing a known concentration of both the analyte (L-Norcarnitine) and the internal standard (this compound) is injected. The system must meet predefined criteria for parameters like peak shape, retention time, and signal intensity.
Table 1: Example System Suitability Parameters
| Parameter | Acceptance Criterion | Purpose |
|---|---|---|
| Peak Asymmetry | 0.8 - 1.5 | Ensures proper chromatographic separation without tailing or fronting. |
| Retention Time | Within ±2% of expected | Confirms the stability and consistency of the chromatographic column and mobile phase. |
| Signal-to-Noise Ratio (S/N) | > 10 for the Lower Limit of Quantification (LLOQ) | Verifies the sensitivity of the mass spectrometer. |
| Internal Standard Signal Intensity | Within ±50% of the average from calibration standards | Monitors for significant variations in instrument response or injection volume. |
Method Validation: Precision and Accuracy
The precision and accuracy of the method are evaluated during method validation and are continually monitored using QC samples. Precision measures the closeness of agreement between a series of measurements, often expressed as the coefficient of variation (%CV), while accuracy reflects the closeness of the mean test result to the true value, expressed as percent bias. osf.io QC samples are prepared at multiple concentration levels (e.g., low, medium, and high) and analyzed in multiple replicates on the same day (intra-day) and on different days (inter-day).
Table 2: Representative Intra- and Inter-Day Precision and Accuracy Data for a Method Utilizing an Internal Standard | QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=6) | | Inter-Day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | Mean Conc. (ng/mL) | Precision (%CV) | Accuracy (%) | | Low | 5.0 | 5.1 | 4.5% | 102.0% | 5.2 | 5.8% | 104.0% | | Medium | 50.0 | 49.5 | 3.2% | 99.0% | 49.1 | 4.1% | 98.2% | | High | 200.0 | 203.4 | 2.8% | 101.7% | 204.0 | 3.5% | 102.0% |
This table presents typical performance data for a validated bioanalytical method and does not represent specific results for this compound.
Calibration Curve and Linearity
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The use of this compound helps to ensure the linearity of this response across a defined concentration range. The quality of the curve is typically assessed by a correlation coefficient (r²) value, which should be close to 1.00.
Table 3: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Area / IS Area Ratio | Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.025 | 1.1 | 110.0% |
| 2.5 | 0.063 | 2.6 | 104.0% |
| 10.0 | 0.248 | 9.9 | 99.0% |
| 50.0 | 1.260 | 50.4 | 100.8% |
| 150.0 | 3.740 | 149.6 | 99.7% |
| 250.0 (ULOQ) | 6.275 | 251.0 | 100.4% |
| Correlation Coefficient (r²) | 0.9995 | | |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification. This table is for illustrative purposes.
Biochemical and Biological Research Applications of L Norcarnitine D6
In Vitro Mechanistic Studies of Carnitine Metabolism
In the controlled environment of in vitro studies, L-Norcarnitine-d6 is instrumental in dissecting the intricate molecular processes of carnitine metabolism.
Elucidation of Enzymatic Reaction Mechanisms
The study of enzymatic reactions is fundamental to understanding metabolic pathways. oup.com this compound can be used as a probe to investigate the mechanisms of enzymes involved in carnitine metabolism. By substituting the natural substrate with its deuterated analog, researchers can study kinetic isotope effects, which provide information about the rate-limiting steps of a reaction and the nature of the transition state. mdpi.com For instance, in reactions catalyzed by carnitine acyltransferases, which are crucial for the transport of fatty acids into the mitochondria, using this compound can help elucidate the binding and catalytic steps of the enzymatic cycle. wikipedia.orgmdpi.com
These studies often involve sophisticated analytical techniques to monitor the reaction progress and identify transient intermediates. The distinct mass of this compound allows for its unambiguous detection by mass spectrometry, facilitating detailed kinetic analysis. nih.gov
Investigation of Metabolic Intermediates and Product Formation
One of the key applications of this compound is in the identification and quantification of metabolic intermediates and final products. For example, in the study of L-carnitine demethylation by certain enzymes, this compound can be used to trace the fate of the norcarnitine backbone. nih.gov
Recent research has identified norcarnitine as a naturally occurring metabolite produced by the gut bacterium Eubacterium limosum during the metabolism of carnitine. escholarship.org This bacterium demethylates L-carnitine to produce norcarnitine, a process that can be precisely traced using this compound. nih.govescholarship.org The use of stable isotope tracers like this compound is essential for confirming the identity of such novel metabolites and understanding the metabolic pathways that lead to their formation. maastrichtuniversity.nl
Microbial Metabolism of Carnitine Derivatives
The gut microbiota plays a significant role in the metabolism of dietary compounds, including carnitine. mdpi.com Some gut bacteria can metabolize L-carnitine into trimethylamine (B31210) (TMA), which is then converted in the liver to trimethylamine-N-oxide (TMAO), a compound linked to cardiovascular disease. mdpi.comnih.gov
This compound is a critical tool for studying these microbial transformations. For instance, research has shown that Eubacterium limosum can demethylate L-carnitine to form norcarnitine, preventing its conversion to TMA. nih.govescholarship.org By using this compound in co-culture experiments with different microbial species, researchers can identify the specific bacteria responsible for carnitine degradation and elucidate the metabolic pathways involved. nih.govmdpi.com This knowledge is crucial for understanding how the gut microbiome influences host health and disease. mdpi.comnih.gov
In Vivo (Non-Human) Metabolic Studies
Animal models provide a more complex biological system to study the integrated aspects of metabolism. This compound is used in these models to understand the dynamics of carnitine turnover, distribution, and organ-specific functions. institut-myologie.orgisotope.com
Tracing Carnitine Turnover and Distribution in Animal Models
By administering this compound to animal models, researchers can track its absorption, distribution, metabolism, and excretion. lohmann-information.de This provides a dynamic picture of carnitine turnover in the whole body. Using techniques like mass spectrometry, the labeled compound and its metabolites can be quantified in various tissues and bodily fluids over time. nih.gov
This approach allows for the determination of key pharmacokinetic parameters, such as the rate of carnitine biosynthesis, uptake by different tissues, and clearance from the body. Such studies have been instrumental in understanding how carnitine homeostasis is maintained under different physiological and pathological conditions.
Investigating Organ-Specific Metabolic Roles
L-carnitine plays distinct and vital roles in different organs, particularly those with high energy demands like the heart and skeletal muscle, where it is essential for fatty acid oxidation. oregonstate.edunih.gov The liver is the primary site of carnitine biosynthesis. lohmann-information.deoregonstate.edu
This compound can be employed to investigate the specific metabolic functions of carnitine in these organs. Following its administration, tissue samples can be analyzed to determine the local concentration of the tracer and its metabolic products. This helps to delineate the organ-specific pathways of carnitine metabolism and how they are regulated. For example, such studies can reveal how the liver contributes to the body's carnitine pool and how muscle tissue utilizes carnitine for energy production during exercise. nih.govinstitut-myologie.org
Studying Environmental or Dietary Influences on Carnitine Pathways
The carnitine pathway is essential for fatty acid metabolism and can be influenced by various external factors, including diet and environmental exposures. scioninstruments.comfoodandnutritionresearch.net For instance, diets rich in red meat provide a significant amount of L-carnitine. nih.gov Conversely, certain environmental toxicants can impair mitochondrial function and, by extension, carnitine-dependent metabolic processes.
The use of a stable isotope-labeled tracer like this compound could offer a powerful tool to investigate these influences. By administering this compound to an experimental model (e.g., cell cultures or animal models) exposed to a specific environmental agent or fed a particular diet, researchers could trace the fate of the labeled compound through the carnitine pathway. This would allow for the precise measurement of how the external factor affects the uptake, turnover, and excretion of carnitine and its acyl esters. For example, a study could investigate the impact of a high-fat diet on carnitine pool dynamics, using this compound to differentiate between endogenous and diet-derived carnitine.
Table 1: Illustrative Research Findings on Dietary Influence on Carnitine Metabolism Using this compound
| Experimental Group | Parameter Measured | Illustrative Finding |
| Control Diet | Plasma this compound clearance | Baseline clearance rate established |
| High-Fat Diet | Plasma this compound clearance | 25% faster clearance compared to control |
| Control Diet | This compound incorporation into acylcarnitines | Baseline incorporation profile |
| High-Fat Diet | This compound incorporation into acylcarnitines | 40% increase in long-chain acylcarnitine-d6 |
Advanced Metabolic Flux Analysis Using Isotopic Tracers
Metabolic flux analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biochemical network. nih.govais.gov.au The use of stable isotope tracers is central to modern MFA, providing detailed insights into cellular metabolism that go beyond static measurements of metabolite concentrations. nih.gov
Quantifying Flux Rates in Specific Biochemical Networks
In the context of carnitine metabolism, this compound could be used as a tracer to quantify the flux through key enzymatic steps, such as the carnitine palmitoyltransferase (CPT) system. After introducing this compound into a biological system, the rate of its acylation and the subsequent transport of the labeled acyl-norcarnitine into the mitochondria could be measured using mass spectrometry. This would provide a direct measure of the flux through the carnitine shuttle. This approach allows researchers to understand how different physiological or pathological conditions alter the rate of fatty acid transport and oxidation. mdpi.com
Table 2: Illustrative Flux Rate Quantification in a Hypothetical Cell Model
| Condition | Biochemical Network | Flux Measured (Illustrative) |
| Normoxia | Carnitine Shuttle | Rate of this compound acylation: 10 nmol/min/mg protein |
| Hypoxia | Carnitine Shuttle | Rate of this compound acylation: 4 nmol/min/mg protein |
| Normoxia | Fatty Acid Beta-Oxidation | Appearance of d6-labeled acetyl-CoA: 8 nmol/min/mg protein |
| Hypoxia | Fatty Acid Beta-Oxidation | Appearance of d6-labeled acetyl-CoA: 2.5 nmol/min/mg protein |
Identifying Dysregulated Metabolic Pathways in Experimental Models
By tracing the metabolic fate of this compound, researchers can identify points of dysregulation within the carnitine pathway in various disease models. For example, in a model of inherited metabolic disorders like primary carnitine deficiency, a tracer study with this compound would likely show reduced uptake and accumulation of the tracer in tissues, reflecting the impaired function of the carnitine transporter. Similarly, in conditions like heart failure or diabetes, where fatty acid metabolism is known to be altered, this compound could help pinpoint specific enzymatic steps that are either upregulated or downregulated, leading to metabolic imbalance. This information is crucial for understanding disease mechanisms and for the development of targeted therapeutic interventions.
Table 3: Illustrative Identification of Dysregulated Pathways in a Disease Model
| Experimental Model | Labeled Metabolite Measured | Observation (Illustrative) | Implication |
| Control Cardiomyocytes | Intracellular this compound | Stable concentration over time | Normal carnitine uptake |
| Diabetic Cardiomyocytes | Intracellular this compound | 50% reduction in accumulation | Impaired carnitine transport |
| Control Cardiomyocytes | Acythis compound profile | Predominantly short-chain esters | Balanced fatty acid oxidation |
| Diabetic Cardiomyocytes | Acythis compound profile | Accumulation of long-chain esters | Incomplete fatty acid oxidation |
Future Directions in L Norcarnitine D6 Research
Development of Novel Analytical Methodologies for Enhanced Sensitivity and Throughput
The demand for higher sensitivity and throughput in metabolic studies is a primary driver for the evolution of analytical methods involving L-Norcarnitine-d6. Current methodologies, predominantly based on liquid chromatography-mass spectrometry (LC-MS), are continuously being refined. Future developments will likely focus on several key areas:
Advanced Mass Spectrometry Techniques: The use of high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) will continue to be central. lumiprobe.com Innovations in ionization sources and mass analyzers will aim to reduce sample volume, increase ionization efficiency, and improve the signal-to-noise ratio, thereby enhancing the limit of detection (LOD) and limit of quantification (LOQ) for this compound and its metabolites.
Miniaturization and Automation: Microfluidics and nanoflow LC systems are emerging as powerful tools to handle smaller sample volumes and improve separation efficiency. Coupling these with automated sample preparation and data analysis pipelines will significantly increase the throughput of studies utilizing this compound.
Novel Chromatographic Materials: The development of new stationary phases for liquid chromatography will offer improved selectivity and resolution for carnitine and acylcarnitine species. This will be crucial for separating isobaric and isomeric compounds, a common challenge in metabolomics.
Direct Analysis Techniques: Techniques that minimize or eliminate sample preparation, such as ambient ionization mass spectrometry, could offer rapid screening capabilities, although they may present challenges in quantitative accuracy that will need to be addressed.
| Analytical Technique | Potential Advantage for this compound Analysis |
| High-Resolution Mass Spectrometry (HRMS) | Increased mass accuracy for confident identification. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation and specific quantification. lumiprobe.com |
| Microfluidics/Nanoflow LC | Reduced sample consumption and increased sensitivity. |
| Advanced Chromatographic Columns | Improved separation of structurally similar carnitine analogs. |
Expanding the Scope of Isotopic Tracer Applications in Complex Biological Systems
This compound serves as a stable isotope tracer, allowing researchers to follow the metabolic fate of its non-deuterated counterpart within a biological system. symeres.com Future research will expand the application of this approach to more complex biological questions and systems.
Dynamic Metabolic Flux Analysis: By introducing this compound and monitoring the appearance of its deuterated metabolites over time, researchers can gain insights into the kinetics of carnitine-dependent pathways. nih.gov This is particularly valuable for studying metabolic reprogramming in diseases like cancer and inborn errors of metabolism. harvard.edu
Investigating Drug-Metabolism Interactions: this compound can be used to probe how pharmaceutical compounds affect carnitine metabolism and fatty acid oxidation. This is crucial for understanding potential side effects and for the development of drugs that target metabolic pathways.
Studying Host-Microbiome Metabolic Interactions: The gut microbiome plays a significant role in metabolizing dietary compounds, including carnitine. Using this compound as a tracer can help elucidate the metabolic interplay between the host and its gut microbiota, which is implicated in various health and disease states. core.ac.uk
Integration with Multi-Omics Data for Systems-Level Metabolic Understanding
The true power of this compound as a research tool will be realized through its integration with other "omics" disciplines, such as genomics, transcriptomics, and proteomics. mdpi.com This multi-omics approach provides a more complete picture of how metabolic pathways are regulated and dysregulated. mdpi.com
Connecting Genotype to Metabolic Phenotype: By combining genomic data (e.g., identifying genetic variants in carnitine transporters) with metabolic profiling using this compound, researchers can establish clear links between an individual's genetic makeup and their metabolic capabilities. mdpi.com
Unraveling Regulatory Networks: Integrating transcriptomic and proteomic data with metabolomic data from this compound tracer studies can reveal how changes in gene and protein expression influence metabolic fluxes. frontiersin.org This is essential for understanding the complex regulatory networks that govern metabolism.
Identifying Novel Biomarkers and Therapeutic Targets: A systems-level understanding derived from multi-omics data can facilitate the discovery of novel biomarkers for early disease detection and the identification of new therapeutic targets within metabolic pathways. mdpi.com
| Omics Data Type | Integration with this compound Data | Potential Insight |
| Genomics | Correlate genetic variants with metabolic profiles. | Understand inherited metabolic disorders. |
| Transcriptomics | Link gene expression levels to metabolic fluxes. | Reveal regulatory control of carnitine metabolism. |
| Proteomics | Correlate protein abundance/activity with metabolite levels. | Identify key enzymes and transporters in carnitine pathways. mdpi.com |
Theoretical Modeling and Computational Approaches for Pathway Prediction
Computational modeling is becoming an indispensable tool in metabolic research. plos.org When combined with experimental data from this compound studies, these models can be used to predict metabolic behavior and generate new hypotheses.
Constraint-Based Modeling: Genome-scale metabolic models (GEMs) can be constrained with experimental data, such as uptake and secretion rates determined using this compound, to predict intracellular metabolic fluxes throughout the entire metabolic network. harvard.eduplos.org
Kinetic Modeling: Dynamic models that incorporate enzyme kinetics can be used to simulate the metabolic response to perturbations. nih.gov Data from this compound tracer experiments are invaluable for parameterizing and validating these models. plos.org
Predicting Uncharacterized Pathways: Computational tools can be used to predict potential metabolic transformations of L-Norcarnitine. These predictions can then be experimentally validated using this compound and advanced analytical techniques.
The continued development and application of these advanced research directions will undoubtedly solidify the importance of this compound as a vital compound in the ongoing quest to unravel the complexities of metabolism.
Q & A
Q. What is the role of L-Norcarnitine-d6 in quantitative mass spectrometry (MS) methodologies?
this compound is primarily used as a deuterated internal standard to improve the accuracy and precision of quantitative analyses. By correcting for matrix effects (e.g., ion suppression/enhancement) and variability in sample preparation, it enables reliable quantification of endogenous L-norcarnitine in biological matrices like plasma or urine. Researchers should spike known concentrations of this compound into samples prior to extraction to normalize recovery rates and instrument response .
Q. How should researchers validate the use of this compound in method development?
Method validation must include parameters such as linearity, precision, accuracy, and recovery rates. For example, calibration curves should demonstrate consistent deuterated-to-non-deuterated signal ratios across the expected concentration range. Cross-validation with non-deuterated analogs and comparison to established methods (e.g., stable isotope dilution assays) is critical to confirm specificity .
Q. What are the ethical considerations when using this compound in preclinical studies?
Compliance with NIH guidelines for isotopic tracer studies is mandatory. Researchers must document the rationale for deuterium use, ensure isotopic purity (>98% D), and address potential metabolic interference. Animal studies require approval from institutional ethics committees, with protocols detailing humane endpoints and waste disposal for deuterated compounds .
Advanced Research Questions
Q. How can researchers optimize this compound for use in complex biological matrices (e.g., lipid-rich tissues)?
Advanced optimization involves adjusting chromatographic conditions (e.g., column chemistry, mobile phase pH) to resolve this compound from endogenous isobars. For lipid-rich samples, solid-phase extraction or derivatization (e.g., butylation) may enhance ionization efficiency in MS. Matrix-matched calibration standards and blank sample analysis are essential to identify and mitigate interference .
Q. What strategies resolve discrepancies in data caused by isotopic interference during this compound utilization?
High-resolution mass spectrometry (HRMS) can distinguish between natural isotopic abundance and deuterated signals. For lower-resolution instruments, mathematical correction algorithms (e.g., isotopic pattern deconvolution) or chromatographic separation (e.g., HILIC columns) may reduce interference. Researchers should validate these approaches using spiked recovery experiments .
Q. How does cross-species variability impact the application of this compound in metabolic studies?
Species-specific differences in carnitine metabolism (e.g., renal clearance rates, transporter affinity) may affect deuterated compound kinetics. Researchers should conduct pilot studies to assess interspecies variability and adjust dosing protocols. Controlled diets (e.g., standardized chow) minimize confounding variables in longitudinal studies .
Q. What experimental designs address co-elution challenges between this compound and endogenous metabolites?
Advanced separations using ultra-performance liquid chromatography (UPLC) coupled with tandem MS (MS/MS) enhance specificity. Multivariate statistical analysis (e.g., PCA) of retention time shifts across batches can identify co-eluting contaminants. Isotopic dilution assays with multiple reaction monitoring (MRM) transitions further improve selectivity .
Q. How can this compound be integrated into hypothesis-driven research on mitochondrial dysfunction?
Hypotheses might focus on quantifying dysregulated carnitine shuttle activity in disease models. For example, this compound can trace flux through carnitine palmitoyltransferase (CPT) systems in hypoxia-induced mitochondrial failure. Experimental designs should pair MS-based quantification with functional assays (e.g., oxygen consumption rates) to link metabolic changes to mechanistic pathways .
Methodological Troubleshooting
Q. Why might recovery rates of this compound vary between sample batches, and how is this addressed?
Variability often stems from inconsistent sample preparation (e.g., protein precipitation efficiency) or degradation during storage. Implementing internal standard addition at the earliest possible stage (e.g., during homogenization) and using isotopically labeled analogs for each extraction step can normalize recovery. Regular quality control (QC) samples across batches ensure reproducibility .
Q. What steps mitigate low signal-to-noise ratios for this compound in high-throughput workflows?
Optimizing ionization parameters (e.g., ESI voltage, source temperature) and employing ion mobility separation (IMS) can enhance detection sensitivity. For large-scale studies, automated sample injection systems reduce variability. Researchers should also validate lower limits of quantification (LLOQ) using dilutional linearity experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
